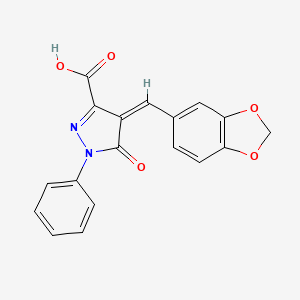![molecular formula C16H16ClN3O B5911078 N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911078.png)
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylanilino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the reaction of 2-chlorobenzaldehyde with 2-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. The compound induces apoptosis, or programmed cell death, in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroacetanilide
- 2-Chloro-N-(3-chlorophenyl)acetamide
Uniqueness
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide stands out due to its unique combination of a chlorophenyl group and a methylanilino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-12-6-2-5-9-15(12)18-11-16(21)20-19-10-13-7-3-4-8-14(13)17/h2-10,18H,11H2,1H3,(H,20,21)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWJBJCLMLVONA-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-(2-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE](/img/structure/B5910995.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911003.png)
![(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911004.png)
![3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione](/img/structure/B5911022.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)

![1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane](/img/structure/B5911056.png)
![(3Z)-3-[(4-fluorophenyl)methylidene]isoquinoline-1,4-dione](/img/structure/B5911061.png)
![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide](/img/structure/B5911076.png)
![N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911077.png)
![[2-(2-iodoethynyl)-2-adamantyl] acetate](/img/structure/B5911092.png)
